molecular formula C18H17NO4 B11422713 methyl 4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

methyl 4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B11422713
M. Wt: 311.3 g/mol
InChI Key: RAIIVHDSNCGPAR-UHFFFAOYSA-N
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Description

Methyl 4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This compound, in particular, is characterized by its unique structure, which includes a benzoxazine ring fused with a benzoyl group and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of the benzoxazine ring through the reaction of an appropriate amine with a phenol derivative under acidic conditions. The resulting intermediate is then subjected to Friedel-Crafts acylation using 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Finally, the esterification of the carboxylic acid group is achieved using methanol and a suitable acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoxazines depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The benzoxazine ring can undergo ring-opening polymerization, leading to the formation of polybenzoxazines, which exhibit excellent thermal and mechanical properties. Additionally, the compound’s benzoyl group can interact with various enzymes and receptors, potentially inhibiting their activity and exerting biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to its benzoxazine ring structure, which imparts distinct chemical and physical properties. Its ability to undergo ring-opening polymerization and form polybenzoxazines makes it valuable in materials science. Additionally, its potential biological activities and applications in organic synthesis further highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

methyl 4-(4-methylbenzoyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C18H17NO4/c1-12-7-9-13(10-8-12)17(20)19-11-16(18(21)22-2)23-15-6-4-3-5-14(15)19/h3-10,16H,11H2,1-2H3

InChI Key

RAIIVHDSNCGPAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CC(OC3=CC=CC=C32)C(=O)OC

Origin of Product

United States

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